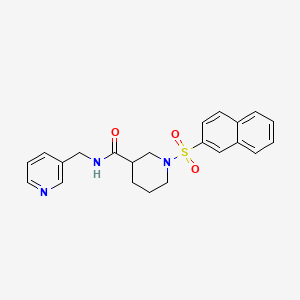![molecular formula C13H11N5O2 B5493863 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, also known as MPTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTD is a member of the pyrimido[5,4-e][1,2,4]triazine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione varies depending on its application. In cancer cells, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is responsible for regulating cell growth, proliferation, and survival. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits this pathway by targeting the mTOR kinase, which is a key regulator of the pathway.
In antiviral applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the replication of the hepatitis C virus by targeting the NS5B polymerase. This polymerase is responsible for synthesizing the viral RNA, which is essential for the replication of the virus. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the activity of the polymerase by binding to its active site.
In herbicidal applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of weeds by targeting the photosynthesis process. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione binds to the D1 protein of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding inhibits the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione vary depending on its application. In cancer cells, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis by activating caspases, which are enzymes responsible for cell death. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases.
In antiviral applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the replication of the hepatitis C virus by inhibiting the NS5B polymerase. This inhibition leads to a decrease in viral RNA synthesis and ultimately the inhibition of viral replication.
In herbicidal applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of weeds by inhibiting the photosynthesis process. This inhibition leads to a decrease in the production of ATP and ultimately the inhibition of cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its unique structure, which allows for the synthesis of various functional materials. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has shown promising results as an anticancer and antiviral agent, making it a potential candidate for further research in these fields.
However, one of the limitations of using 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its limited solubility in water. This can make it difficult to use in certain applications, such as biological assays. In addition, the toxicity of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is not well understood, which can make it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione. In medicinal chemistry, further studies are needed to understand the toxicity and pharmacokinetics of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in vivo. In addition, the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as an anticancer and antiviral agent should be further explored.
In material science, the unique structure of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can be further exploited for the synthesis of new functional materials with potential applications in gas storage, separation, and catalysis.
In agriculture, further studies are needed to understand the efficacy and safety of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a herbicide. In addition, the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a biopesticide should be explored.
Conclusion:
In conclusion, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound with diverse biological activities and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione have been discussed in this paper. Further research is needed to fully understand the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in various applications.
Synthesemethoden
The synthesis of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with 2-methylphenyl isocyanate in the presence of a suitable coupling agent. The reaction yields 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a yellow crystalline solid with a melting point of 293-295°C. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has shown promising results as an anticancer agent. Studies have demonstrated that 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been investigated for its potential use as an antiviral agent. It has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
In material science, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have gained significant attention due to their potential applications in gas storage, separation, and catalysis. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been used as a building block for the synthesis of MOFs due to its unique structure and ability to coordinate with metal ions.
In agriculture, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been investigated for its potential use as a herbicide. Studies have shown that 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of various weed species by targeting the photosynthesis process.
Eigenschaften
IUPAC Name |
6-methyl-3-(2-methylphenyl)-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-3-4-6-8(7)10-14-9-11(17-16-10)15-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFDRSDWZUQQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)
![6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5493822.png)
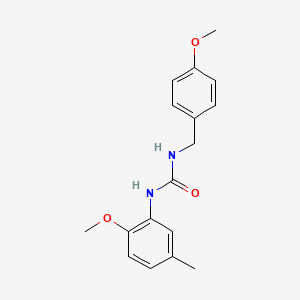
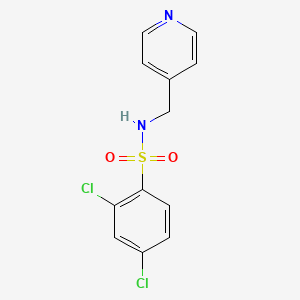
![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)
![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)
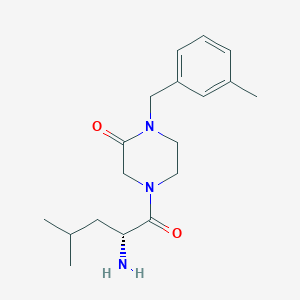
![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
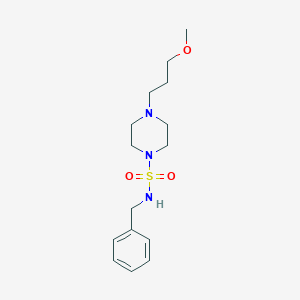

![methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5493894.png)
